molecular formula C17H35ClN3O8PS B601438 Clindamycin B 2-Phosphate Ammonium Salt CAS No. 54887-31-9

Clindamycin B 2-Phosphate Ammonium Salt

Cat. No.: B601438
CAS No.: 54887-31-9
M. Wt: 507.97
InChI Key:
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Description

Clindamycin B 2-Phosphate Ammonium Salt is the principal degradation product of Clindamycin 2-phosphate in bulk drug and formulations . It is a semi-synthetic lincosamide antibiotic used in the treatment of a variety of serious infections due to susceptible microorganisms . It has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli .


Molecular Structure Analysis

The molecular formula of this compound is C17H32ClN2O8PS with a molecular weight of 490.94 . The molecule contains a total of 63 bond(s). There are 31 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .


Physical and Chemical Properties Analysis

The density of this compound is 1.44±0.1 g/cm3 . It is slightly soluble in methanol and water . The pKa value is 1.83±0.10 . It is a white to off-white solid .

Scientific Research Applications

Prodrug Conversion and Water Solubility

Clindamycin B 2-phosphate, a prodrug of clindamycin, undergoes rapid conversion in vivo to clindamycin by phosphatase ester hydrolysis. This prodrug feature, unlike clindamycin, offers high water solubility and mitigates pain upon injection (Morozowich & Karnes, 2007).

Oxidation in Chemical Analysis

Clindamycin phosphate has been studied in oxidation reactions using cerium(IV) in perchloric acid medium. This research provides insights into the chemical behavior of clindamycin phosphate under specific conditions, useful in pharmaceutical analysis and formulation (Badi & Tuwar, 2017).

Crystallization Process Study

The crystallization process of clindamycin phosphate has been explored to address challenges in purifying and obtaining high-quality crystalline material for clinical applications. This research is pivotal for improving the production and quality of clindamycin phosphate (Zhan Mei-jing, 2008).

Structural Analysis via NMR Spectroscopy

NMR spectroscopy has been used for the structural elucidation of clindamycin phosphate. This method provides detailed information about the molecular structure, critical for understanding the drug's mechanism of action and for developing new pharmaceutical formulations (Zhao Yu-fen, 2008).

Transfersomal Nanoparticles for Enhanced Delivery

Research on transfersomal nanoparticles encapsulating clindamycin phosphate highlights the potential for enhanced transdermal drug delivery. This novel approach could improve the efficacy and tolerability of clindamycin phosphate in topical applications (Abdellatif & Tawfeek, 2016).

Solvates and Polymorphs Study

Studies on solvates and polymorphs of clindamycin phosphate focus on their structural and thermal stability, as well as moisture stability. This research is crucial for ensuring the stability and effectiveness of the drug during storage and use (Gong et al., 2017).

Mechanism of Action

Target of Action

Clindamycin B 2-Phosphate Ammonium Salt, also known as DTXSID80747365, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Clindamycin interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis . The interaction results in the cessation of bacterial growth, leading to the death of susceptible bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, Clindamycin prevents the bacteria from producing essential proteins, leading to their death .

Pharmacokinetics

The pharmacokinetics of Clindamycin involves its absorption, distribution, metabolism, and excretion (ADME) . Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the active drug, Clindamycin, by phosphatase ester hydrolysis . This conversion allows for high bioavailability

Result of Action

The result of Clindamycin’s action is the inhibition of bacterial growth . By preventing protein synthesis, Clindamycin causes the death of susceptible bacteria, effectively treating the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clindamycin. For instance, the stability of different solid-state forms of Clindamycin can be affected by factors such as temperature and humidity . Moreover, the transformation between different solid-state forms can be induced by environmental factors

Safety and Hazards

When handling Clindamycin B 2-Phosphate Ammonium Salt, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Clindamycin B 2-Phosphate Ammonium Salt is known to interact with a variety of enzymes and proteins. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This interaction impedes both the assembly of the ribosome and the translation process .

Cellular Effects

This compound has a variety of effects on cells. It is used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci . It also appears to carry some activity against protozoans, and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis .

Temporal Effects in Laboratory Settings

The electrochemical behavior of this compound has been thoroughly investigated . The chemical and electrical parameters affecting the adsorption stripping voltammetry measurements have been optimized . The responses are linear over a concentration range, indicating the stability of the compound .

Dosage Effects in Animal Models

This compound is used to treat a range of bacterial infections in dogs and cats . It is often used to treat wounds, pyoderma, abscesses, bone and dental infections, and toxoplasmosis . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

This compound is metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4 to form clindamycin sulfoxide and a minor metabolite, N-desmethyl clindamycin . Along with CYP3A4 as a major enzyme, CYP3A5 is also involved in the metabolism of clindamycin .

Transport and Distribution

This compound is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm . One of the identified protein targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9-,10+,11-,12-,13+,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTDPKVMVWZIIW-UOEFBAOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747365
Record name [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54887-31-9
Record name [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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